![molecular formula C5H5ClN2O B1592522 (5-Chloropyrazin-2-yl)methanol CAS No. 72788-94-4](/img/structure/B1592522.png)
(5-Chloropyrazin-2-yl)methanol
Overview
Description
“(5-Chloropyrazin-2-yl)methanol” is a chemical compound with the molecular formula C5H5ClN2O . It has a molecular weight of 144.6 g/mol and appears as an off-white powder .
Molecular Structure Analysis
The molecular structure of “(5-Chloropyrazin-2-yl)methanol” consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at the 5-position with a chlorine atom and at the 2-position with a methanol group .Physical And Chemical Properties Analysis
“(5-Chloropyrazin-2-yl)methanol” has a melting point of 62-63 °C . Its boiling point is predicted to be 255.7±35.0 °C . The compound has a density of 1.422±0.06 g/cm3 .Scientific Research Applications
Medicinal Chemistry and Drug Design
(5-Chloropyrazin-2-yl)methanol: serves as a valuable scaffold for designing novel drugs. Researchers explore its derivatives by modifying functional groups to enhance bioactivity. For instance, the introduction of specific substituents can lead to improved binding affinity to target proteins, making it a promising starting point for drug development .
Anticancer Agents
The compound’s chloropyrazine moiety has attracted attention in cancer research. Scientists investigate its cytotoxic effects and potential as an anticancer agent. By optimizing its structure, they aim to develop compounds that selectively inhibit cancer cell growth or disrupt signaling pathways involved in tumor progression .
Protein Tyrosine Phosphatase (PTP) Inhibitors
The PTP pathway plays a crucial role in cell signaling, proliferation, and migration. Researchers have explored (5-chloropyrazin-2-yl)methanol derivatives as inhibitors of specific PTPs, such as SHP2. These inhibitors may have therapeutic implications for cancer treatment by modulating aberrant signaling pathways .
Chemical Biology
Chemical biologists utilize (5-chloropyrazin-2-yl)methanol to probe protein-ligand interactions. By incorporating it into chemical probes, they study protein function, localization, and dynamics. Such insights contribute to our understanding of cellular processes and disease mechanisms .
Agrochemicals
The compound’s structural features make it relevant in agrochemical research. Scientists explore its potential as a pesticide or herbicide by assessing its effects on pests, weeds, and crop plants. Rational modifications can lead to environmentally friendly solutions for agriculture .
Safety and Hazards
properties
IUPAC Name |
(5-chloropyrazin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-2-7-4(3-9)1-8-5/h1-2,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTQYZGRAJOIJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634379 | |
Record name | (5-Chloropyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloropyrazin-2-yl)methanol | |
CAS RN |
72788-94-4 | |
Record name | (5-Chloropyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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